molecular formula C13H16F3NO4S B6714090 Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate

Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate

Cat. No.: B6714090
M. Wt: 339.33 g/mol
InChI Key: BHISJMBZEVURNT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate is a complex organic compound featuring a trifluorophenyl group, a sulfamoyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate typically involves multiple steps. One common method includes the reaction of 3,4,5-trifluorobenzylamine with methyl 2-methyl-3-bromopropanoate in the presence of a base to form the intermediate product. This intermediate is then treated with a sulfonyl chloride derivative to introduce the sulfamoyl group, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfamoyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate is unique due to the presence of both a sulfamoyl group and a trifluorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

IUPAC Name

methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c1-8(13(18)21-3)7-22(19,20)17(2)6-9-4-10(14)12(16)11(15)5-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHISJMBZEVURNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N(C)CC1=CC(=C(C(=C1)F)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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